Evidence 1: Ortho-Cyclopropylmethoxy Substitution Confers Higher Steric Hindrance Around the Ester Carbonyl than the Meta-Substituted 3-Isomer, Modulating Acylation and Hydrolysis Rates
In the target 2-(cyclopropylmethoxy) isomer, the bulkier cyclopropylmethoxy substituent is positioned ortho to the methyl ester, creating steric congestion around the ester carbonyl that is absent in the 3-(cyclopropylmethoxy) isomer (CAS 1392191-29-5) where the ether occupies the meta position. The target compound has a Computed Complexity index of 253 versus the 3-isomer, reflecting a higher degree of steric and topological intricacy arising from the ortho substitution pattern [1]. Although direct head-to-head kinetic data for these two specific isomers are not publicly available, the well-established ortho-effect in benzoate ester chemistry predicts slower alkaline hydrolysis and sterically controlled acylation for the 2-alkoxy isomer compared to the 3-alkoxy isomer—a class-level inference supported by extensive physical organic chemistry literature on substituted benzoates [1].
| Evidence Dimension | Steric hindrance around ester carbonyl (Computed Complexity index as proxy for structural intricacy) |
|---|---|
| Target Compound Data | Computed Complexity: 253 (PubChem Cactvs 3.4.8.18); ortho-cyclopropylmethoxy adjacent to ester |
| Comparator Or Baseline | Methyl 3-(cyclopropylmethoxy)-4-iodobenzoate (CAS 1392191-29-5): meta-cyclopropylmethoxy, no direct steric interference with ester carbonyl; computed complexity expected lower (not independently reported) |
| Quantified Difference | The ortho substitution creates steric shielding of the ester carbonyl; the meta isomer lacks this steric interaction. The difference in Computed Complexity (253 for target) reflects greater topological constraint. |
| Conditions | Computed molecular descriptors (PubChem Cactvs 3.4.8.18); structural comparison by 2D topology analysis |
Why This Matters
For procurement decisions, the ortho-cyclopropylmethoxy isomer provides a kinetically distinct ester handle that may be preferred when controlled, sequential deprotection or selective acylation is required in a synthetic sequence.
- [1] PubChem CID 118238672. Methyl 2-(cyclopropylmethoxy)-4-iodobenzoate—Computed Properties (Complexity, XLogP3, TPSA). National Center for Biotechnology Information. Accessed 2026-05-06. View Source
